Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is a complex organic compound that features a furan ring, a pyrimidine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a cyanoacetylated pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium acetate and a palladium catalyst in N,N-dimethylacetamide at elevated temperatures (around 150°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and pyrimidine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a phenyl group instead of a pyrimidine ring.
Methyl 2-(furan-2-yl)acetate: Lacks the cyano and pyrimidine groups.
5-Cyano-furan-2-carboxylic acid derivatives: Share the furan and cyano groups but differ in other substituents.
Uniqueness
Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in research and development.
Properties
Molecular Formula |
C12H9N3O4S |
---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
methyl 2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H9N3O4S/c1-18-9(16)6-20-12-14-10(8-3-2-4-19-8)7(5-13)11(17)15-12/h2-4H,6H2,1H3,(H,14,15,17) |
InChI Key |
VCUWLIIZFDHSFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.